3,4,5-Trichlorotoluene

Description

Historical Context and Significance in Chlorinated Organic Chemistry

The development and synthesis of 3,4,5-trichlorotoluene are intrinsically linked to the broader history of chlorinated organic chemistry. The synthesis of chlorinated aromatic compounds gained prominence with the advancement of electrophilic aromatic substitution reactions. The preparation of trichlorotoluenes typically involves the controlled chlorination of toluene (B28343). smolecule.com This process utilizes chlorine gas in the presence of a Lewis acid catalyst, such as iron or aluminum chloride. smolecule.com The specific isomers produced depend on the reaction conditions and the starting materials. For example, the chlorination of p-chlorotoluene can be controlled to yield a high percentage of the 2,4,5-trichlorotoluene (B165455) isomer. google.com

While specific historical details on the initial synthesis of this compound are not extensively documented, its emergence is a part of the systematic exploration of chlorinated hydrocarbons. These compounds became significant as intermediates in the synthesis of a wide array of industrial and agricultural products. google.comafirm-group.com

Relevance in Contemporary Academic Research

In modern chemical research, this compound and its isomers continue to be relevant. They are utilized as intermediates in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals. afirm-group.com For instance, 2,3,6-trichlorotoluene (B1206156) is a known precursor to the herbicide 2,3,6-trichlorobenzoic acid (2,3,6-TBA). wikipedia.org Similarly, 2,4,5-trichlorotoluene is used in the production of pesticides, lubricants, and dyestuffs. google.com

The unique electronic and steric properties arising from the specific substitution pattern of chlorine atoms make each isomer valuable for targeted applications. Academic research also investigates the biological activities and potential toxicological effects of these compounds. For example, studies have explored the biodegradation of 2,4,5-trichlorotoluene by enzymes like tetrachlorobenzene dioxygenase (TecA), which is significant for understanding the environmental fate of these persistent organic pollutants.

Structural Isomerism within Trichlorotoluenes and Positional Specificity

Trichlorotoluenes exist as six constitutional isomers, each with the molecular formula C₇H₅Cl₃. The key differentiator between these isomers is the position of the three chlorine atoms on the benzene (B151609) ring. This positional isomerism leads to distinct physical and chemical properties for each compound.

| Property | This compound | 2,4,5-Trichlorotoluene | 2,3,6-Trichlorotoluene |

| Systematic Name | 1,2,3-trichloro-5-methylbenzene | 1,2,4-trichloro-5-methylbenzene | 1,2,4-trichloro-3-methylbenzene |

| CAS Number | 21472-86-6 | 6639-30-1 | 2077-46-5 |

| Melting Point (°C) | 44.85 wikipedia.org | 79.95 wikipedia.org | 42.95 wikipedia.org |

| Boiling Point (°C) | 248.3 wikipedia.org | 240.5 wikipedia.org | 241.8 wikipedia.org |

| Appearance | Colorless to off-white solid | Colorless to pale yellow liquid/solid | Colorless to yellowish liquid guidechem.com |

The structural differences between this compound and its isomers, such as 2,4,5-trichlorotoluene and 2,3,6-trichlorotoluene, have a profound impact on their properties and reactivity.

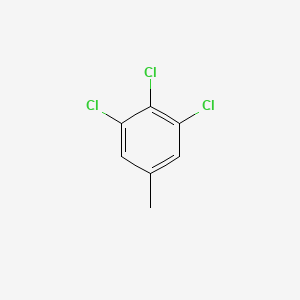

This compound: The chlorine atoms are positioned on adjacent carbons (3, 4, and 5). This arrangement creates a specific electronic environment on the benzene ring.

2,4,5-Trichlorotoluene: The chlorine atoms are located at positions 2, 4, and 5. This isomer is a significant intermediate in the synthesis of various commercial products. google.com Its synthesis can be optimized by the chlorination of p-chlorotoluene or dichlorotoluenes. google.com Spectroscopic data, including 1H NMR, 13C NMR, and IR spectra, are available for this isomer, aiding in its characterization. nih.gov

2,3,6-Trichlorotoluene: In this isomer, the chlorine atoms are at positions 2, 3, and 6. This substitution pattern makes it a key precursor for certain herbicides. wikipedia.org It is typically a colorless to yellowish liquid. guidechem.com

The differing substitution patterns influence the dipole moment, polarity, and steric hindrance of each molecule, which in turn affects their boiling points, melting points, and solubility in various solvents. For instance, the higher melting point of 2,4,5-trichlorotoluene compared to the other two isomers suggests a more stable crystal lattice structure.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,2,3-trichloro-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYBIAGHGODIVSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30275300 | |

| Record name | 3,4,5-Trichlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21472-86-6 | |

| Record name | 3,4,5-Trichlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Advanced Derivatization of 3,4,5 Trichlorotoluene

Established Industrial and Laboratory Synthesis Routes

The production of 3,4,5-trichlorotoluene can be approached through direct halogenation of toluene (B28343) or via more targeted multi-step synthetic sequences. The choice of method often depends on the desired purity and the acceptable yield of the target isomer.

Multi-step Synthetic Approaches from Diverse Precursor Compounds

Due to the low yields from direct chlorination, multi-step synthetic routes are a more viable option for the specific preparation of this compound. These methods involve the strategic introduction of functional groups to direct the chlorination to the desired positions.

One plausible route involves the chlorination of 3,4-dichlorotoluene (B105583). In this case, the incoming chlorine atom would be directed by the existing substituents. While the primary product of this reaction is often 2,4,5-trichlorotoluene (B165455), the formation of this compound is also possible. google.com

Another conceptual approach is the Sandmeyer reaction, a versatile method for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate. lscollege.ac.inwikipedia.org This would involve the following sequence:

Nitration of a suitable dichlorotoluene precursor.

Reduction of the nitro group to an amino group.

Diazotization of the amino group.

Substitution of the diazonium group with chlorine using a copper(I) chloride catalyst.

For instance, starting from 3,5-dichlorotoluene, nitration would likely occur at the 4-position. Subsequent reduction to 4-amino-3,5-dichlorotoluene, followed by a Sandmeyer reaction, could theoretically yield this compound.

Chemical Transformation and Derivatization Reactions of this compound

The chemical reactivity of this compound is characterized by the presence of the methyl group, which can be oxidized, and the chlorinated aromatic ring, which can undergo further substitution under harsh conditions.

Oxidative Reactions to Trichlorobenzoic Acid and Related Compounds

The methyl group of this compound can be oxidized to a carboxylic acid group, yielding 3,4,5-trichlorobenzoic acid. This transformation is a common reaction for alkylbenzenes and is a key step in the synthesis of various derivatives.

A common and effective oxidizing agent for this purpose is potassium permanganate (B83412) (KMnO₄) in a basic solution, followed by acidification. libretexts.org The general reaction proceeds by heating the trichlorotoluene with an aqueous solution of potassium permanganate. The purple permanganate is reduced to brown manganese dioxide (MnO₂), and the toluene derivative is converted to the corresponding benzoate (B1203000) salt. Subsequent acidification protonates the carboxylate to give the final carboxylic acid product.

Other oxidizing agents such as chromic acid or nitric acid can also be employed, but potassium permanganate is often preferred for its efficiency in this type of reaction. libretexts.org

| Reactant | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| This compound | Potassium Permanganate (KMnO₄) | 3,4,5-Trichlorobenzoic acid | libretexts.org |

Reagent Specificity and Reaction Conditions

The synthesis of trichlorotoluenes is typically achieved through the electrophilic aromatic substitution of toluene or its chlorinated derivatives using chlorine gas in the presence of a Lewis acid catalyst. wikipedia.org However, the direct chlorination of toluene tends to produce a mixture of isomers, with the 2,4,5- and 2,3,6- isomers often being major products. wikipedia.orggoogle.com

Achieving a high yield of the this compound isomer requires careful selection of the starting material and control of reaction conditions. A common strategy involves the controlled chlorination of 3,4-dichlorotoluene. In this process, chlorine gas is introduced into a reaction vessel containing the dichlorotoluene substrate and a ring-chlorination catalyst.

The reaction is exothermic, and temperature control is crucial to minimize the formation of side-chain chlorinated by-products and other undesired isomers. google.com Temperatures are typically maintained in a range of 5°C to 115°C. google.comgoogle.com The process ultimately yields a mixture of chlorotoluenes, from which the this compound fraction must be separated, often through fractional distillation. google.com

| Parameter | Specification | Reference |

|---|---|---|

| Starting Material | 3,4-Dichlorotoluene | google.com |

| Chlorinating Agent | Chlorine Gas (Cl₂) | google.comgoogle.com |

| Catalyst | Lewis Acids (e.g., Ferric Chloride, Iron Sulfide) | wikipedia.orggoogle.com |

| Temperature Range | 5°C to 115°C | google.comgoogle.com |

| Separation Method | Fractional Distillation | google.com |

Reductive Transformations to Less Chlorinated Derivatives

Reductive transformations of this compound are employed to selectively remove chlorine atoms from the aromatic ring, yielding less chlorinated toluene derivatives. These reactions involve the replacement of a carbon-chlorine bond with a carbon-hydrogen bond, a process known as hydrodechlorination. This can be achieved through several methods, most notably catalytic hydrogenation and the use of hydride reduction agents.

Catalytic Hydrogenation is a heterogeneous catalytic process where hydrogen gas (H₂) is reacted with the substrate in the presence of a metal catalyst. libretexts.org For the dechlorination of aromatic chlorides, palladium-based catalysts, such as palladium on carbon (Pd/C), are commonly utilized. libretexts.org The reaction involves the adsorption of both the trichlorotoluene and hydrogen molecules onto the catalyst surface, where the transfer of hydrogen atoms occurs, leading to the cleavage of C-Cl bonds and the formation of C-H bonds. libretexts.org The degree of dechlorination can be controlled by adjusting reaction parameters such as hydrogen pressure, temperature, and reaction time.

Hydride Reduction Agents are chemical reagents that serve as a source of the hydride ion (H⁻). libretexts.org For the reduction of aryl halides, powerful reducing agents are typically required. Lithium aluminum hydride (LiAlH₄) is a potent reagent capable of reducing a wide range of functional groups, including the chlorine atoms in chlorotoluenes. libretexts.org Sodium borohydride (B1222165) (NaBH₄) is a milder and more selective reducing agent, but its effectiveness for the reduction of stable aryl chlorides is limited compared to LiAlH₄. libretexts.orgchadsprep.com The reaction mechanism involves the nucleophilic attack of the hydride on the electron-deficient carbon of the C-Cl bond, facilitated by the aromatic system.

| Method | Reagents | General Characteristics | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂ gas, Metal Catalyst (e.g., Pd/C) | Heterogeneous process, control over dechlorination level possible. | libretexts.org |

| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Homogeneous reaction, powerful reducing agent, reacts violently with protic solvents. | libretexts.org |

Nucleophilic Substitution Reactions of Chlorine Atoms

The chlorine atoms on the this compound ring can be replaced by various nucleophiles. However, nucleophilic aromatic substitution on non-activated aryl chlorides is generally difficult due to the high electron density of the benzene (B151609) ring and the strength of the C-Cl bond. These reactions often require forcing conditions, such as high temperatures and pressures, or the use of specialized catalysts.

Substitution with Hydroxyl Groups: The replacement of a chlorine atom with a hydroxyl (-OH) group converts this compound into a trichloromethylphenol derivative. This transformation is typically achieved by reacting the compound with a strong base, such as sodium hydroxide (B78521) (NaOH), at elevated temperatures and pressures. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxide ion (OH⁻) acts as the nucleophile.

Substitution with Amino Groups: The introduction of an amino (-NH₂) group in place of a chlorine atom yields an aminotrichlorotoluene or trichloro-toluidine derivative. This can be accomplished through reaction with ammonia (B1221849) (NH₃) or other amine sources under harsh conditions. The nucleophilic amine attacks the carbon atom bearing a chlorine substituent, leading to its displacement. Modern cross-coupling methods, such as the Buchwald-Hartwig amination, can also achieve this transformation under milder conditions using a palladium catalyst and a suitable ligand, although specific applications to this compound are not widely documented. researchgate.net

| Nucleophile | Reagent Source | Resulting Functional Group | Product Class | Reference |

|---|---|---|---|---|

| Hydroxide | Sodium Hydroxide (NaOH) | -OH (Hydroxyl) | Trichloromethylphenol | |

| Amine | Ammonia (NH₃) | -NH₂ (Amino) | Aminotrichlorotoluene |

Synthesis of Related Specialty Chemicals Utilizing this compound as an Intermediate

The unique substitution pattern of this compound makes it a valuable starting material or intermediate in the synthesis of various specialty chemicals, particularly in the agrochemical and pharmaceutical industries. guidechem.com Its derivatives often exhibit specific biological activities or serve as building blocks for more complex target molecules.

A significant application is its use as a precursor for fluorine-containing aromatic compounds. For instance, the 3,4,5-trichloroaromatic skeleton can be used to produce 3,4,5-trichlorobenzotrifluoride . A patented industrial process describes the synthesis starting with the chlorination of 3,4-dichlorotoluene to produce a mixture containing 3,4,5-trichlorobenzotrichloride. google.com This intermediate, which shares the same ring substitution pattern as this compound, undergoes a halogen exchange reaction (fluorination) with anhydrous hydrogen fluoride (B91410) (HF). google.com The final product, 3,4,5-trichlorobenzotrifluoride, is a valuable intermediate for physiologically active compounds such as medicines and pesticides, as the introduction of a trifluoromethyl group can enhance thermal stability, antioxidant properties, and drug efficacy. google.com

Chemical Reactivity and Mechanistic Investigations of 3,4,5 Trichlorotoluene

Reaction Kinetics and Thermodynamics of Transformation Processes

Detailed kinetic and thermodynamic data specifically for 3,4,5-trichlorotoluene are not extensively documented in publicly available literature. However, the principles of its transformation can be understood by examining studies on related chlorinated compounds. Transformation processes for such molecules often involve degradation through pathways like photolysis or biological action, where reaction rates and energy changes are crucial determinants of the process's feasibility and speed.

Kinetic modeling for the transformation of chlorinated compounds can be complex. For instance, in the UV photolysis of aqueous trichloroethylene (B50587) (TCE), a related chlorinated hydrocarbon, the process involves multiple decay pathways. A kinetic model developed for this process identified several key reactions, including cleavage, hydroxylation, and elimination, each with a calculated quantum yield that quantifies the efficiency of the light-induced reaction. nih.gov

| Photolysis Pathway | Quantum Yield (φ) |

|---|---|

| TCE + hν → ClCH=CCl + Cl | 0.13 |

| TCE (H₂O) + hν → ClCH(OH)-CHCl₂ | 0.1 |

| TCE + hν → HC≡CCl + Cl₂ | 0.032 |

| TCE + hν → ClC≡CCl + HCl | 0.092 |

Table 1: Predicted quantum yields for the major photolysis pathways of trichloroethylene in aqueous solution. Data sourced from nih.gov.

Thermodynamic parameters, which describe the energy changes during a reaction, are often determined through computational chemistry. For example, calculations for the degradation of 2,3,4,5,6-pentachlorotoluene (B165444) via hydroxyl radical reactions have been used to determine key thermodynamic values in both gas and aqueous phases. These parameters are essential for predicting the spontaneity and energy balance of transformation reactions.

| Thermodynamic Parameter | Gas Phase (kcal/mol) | Aqueous Phase (kcal/mol) |

|---|---|---|

| Total Energy | -1,612,336.958 | -1,612,338.889 |

| Enthalpy | -1,612,336.365 | -1,612,338.296 |

| Gibbs Free Energy | -1,612,369.534 | -1,612,371.556 |

Table 2: Calculated thermodynamic parameters for the reaction of 2,3,4,5,6-pentachlorotoluene with a hydroxyl radical. Data sourced from .

Theoretical and Computational Modeling of Reaction Mechanisms

Theoretical and computational models are indispensable tools for elucidating the complex reaction mechanisms of chlorinated aromatic compounds. Quantum chemical calculations, such as those using Density Functional Theory (DFT), allow researchers to model reaction transition states and predict the most likely pathways for chemical transformations. oup.comresearchgate.net

One key application of these models is the calculation of activation energy (Ea) and the heat of formation (ΔH‡) for a reaction's transition state. oup.com These values are critical for predicting reaction rates and understanding the energy barriers that must be overcome. For electrophilic compounds, reactivity can be modeled by simulating their reaction with a model nucleophile, which helps in quantifying their potential to react with biological macromolecules. oup.com

Furthermore, computational analysis can reveal insights into the electronic structure of the molecule, which governs its reactivity. Properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap can indicate the molecule's stability and polarizability. researchgate.net Molecular Electrostatic Potential (MEP) maps can identify the most electron-rich (nucleophilic) and electron-poor (electrophilic) sites on a molecule, predicting where chemical attacks are most likely to occur. researchgate.net For instance, a Mulliken charge analysis of 2,3,4,5,6-pentachlorotoluene revealed the highest electron density at the methyl-substituted carbon, identifying it as a primary target for radical attack.

Influence of Reaction Conditions on Product Distribution and Selectivity

Reaction conditions such as temperature, choice of catalyst, and the nature of the reactants play a decisive role in determining the outcome of chemical reactions involving trichlorotoluenes. These factors can influence not only the reaction rate but also the selectivity, dictating which isomers or products are formed preferentially.

Catalytic Chlorination: In the synthesis of trichlorotoluenes via the chlorination of chlorotoluene precursors, the catalyst system is critical for directing the position of the incoming chlorine atoms. For example, when producing 2,4,5-trichlorotoluene (B165455) from para-chlorotoluene, the use of known ring-chlorination catalysts in conjunction with a sulfur-based co-catalyst can substantially increase the yield of the desired 2,4,5-isomer. google.com Temperature is another crucial factor; while lower temperatures (around 5°C) can make the reaction impractically slow, higher temperatures (80-100°C) can promote the formation of undesirable side-chain chlorinated by-products. google.com

Electrochemical Reduction: The regioselectivity of dechlorination can be controlled by electrochemical methods. In the potentiostatic reduction of 2,3,4-trichlorotoluene (B1346101), the applied potential influences which chlorine atom is removed. At a potential of -2.20 V, the reaction is remarkably regioselective, primarily yielding 3,4-dichlorotoluene (B105583) (60%) and toluene (B28343) (23%), indicating a preferential removal of the chlorine at the 2-position followed by others. researchgate.net

| Product | Yield (%) |

|---|---|

| 3,4-Dichlorotoluene | 60 |

| Toluene | 23 |

| 3-Chlorotoluene | 12 |

| 2-Chlorotoluene | 5 |

Table 3: Product distribution from the potentiostatic reduction of 2,3,4-trichlorotoluene at -2.20 V. Data sourced from researchgate.net.

Enzymatic Transformation: In biological systems, enzymes can exhibit high selectivity. The tetrachlorobenzene dioxygenase (TecA) from Ralstonia sp. strain PS12 metabolizes chlorinated toluenes. For 2,4,5-trichlorotoluene, the wild-type TecA enzyme exclusively catalyzes monooxygenation of the methyl group, leading to the formation of 2,4,5-trichlorobenzyl alcohol as the sole product. researchgate.netmicrobiologyresearch.orgresearchgate.net This represents a dead-end pathway in biodegradation. microbiologyresearch.orgnih.gov However, modifying the enzyme's active site through rational engineering (a change in reaction conditions at the molecular level) can alter this selectivity. For example, mutating specific amino acid residues (F366L and L272V) in the TecA enzyme introduces a new reaction pathway: dioxygenation of the aromatic ring. This change in selectivity leads to the formation of new products, demonstrating how subtle changes in the catalyst can dramatically shift the product distribution. microbiologyresearch.orgresearchgate.net

| TecA Enzyme Variant | 2,4,5-Trichlorobenzyl alcohol (%) | Dioxygenation Products (%) |

|---|---|---|

| Wild-type | 100 | 0 |

| F366L Mutant | 86 | 14 |

| L272V Mutant | 96 | 4 |

Table 4: Relative product distribution from the transformation of 2,4,5-trichlorotoluene by wild-type and mutant TecA enzymes. Dioxygenation products include various catechols and dihydrodihydroxy derivatives. Data sourced from researchgate.net.

Table of Compounds

| Compound Name |

|---|

| 2,3,4-Trichlorotoluene |

| 2,4,5-Trichlorotoluene |

| 2,4,5-Trichlorobenzyl alcohol |

| 2-Chlorotoluene |

| 2-Nitrotoluene |

| This compound |

| 3,4-Dichlorotoluene |

| 3-Chlorotoluene |

| 4-Chlorotoluene |

| Benzene (B151609) |

| Chlorobenzene |

| Dichlorotoluene |

| Naphthalene |

| Para-chlorotoluene |

| Pentachlorotoluene |

| Toluene |

| Trichloroethylene |

| Trichlorotoluene |

### Environmental Dynamics and Ecotoxicological Implications of this compound

This article explores the environmental fate of this compound, focusing on its occurrence, degradation pathways, and the mechanisms governing its transformation in the environment. As one of six isomers of trichlorotoluene, its specific environmental behavior is dictated by the substitution pattern of the chlorine atoms on the toluene ring. wikipedia.org

#### 4.1. Environmental Occurrence and Distribution in Aquatic and Terrestrial Systems

Specific data on the environmental occurrence and concentration of this compound are limited in publicly available scientific literature. However, its physicochemical properties provide insight into its likely environmental distribution. With a high octanol-water partition coefficient (log Kow) of approximately 4.2, this compound is considered lipophilic and exhibits low water solubility. nih.gov This suggests a strong tendency for the compound to partition from water into organic matter. Consequently, in aquatic environments, it is expected to adsorb to suspended solids and accumulate in sediments. In terrestrial systems, it would likely bind strongly to soil organic matter, limiting its mobility and leaching into groundwater. While its vapor pressure is moderate, significant adsorption to soil and sediment can retard volatilization. Testing methodologies such as gas chromatography-mass spectrometry (GC-MS) coupled with solid-phase extraction (SPE) are validated for its detection in environmental matrices, with detection limits as low as 0.01 µg/L in water. One report from a factory audit detected this compound in a sludge sample, confirming its potential presence in industrial waste streams. benettongroup.com

#### 4.2. Abiotic Degradation Pathways

Abiotic degradation processes, which are purely chemical or physical, are critical in determining the ultimate fate of persistent organic pollutants. For this compound, the key abiotic pathways considered are photolysis and hydrolysis.

##### 4.2.1. Photolytic Degradation Mechanisms and Kinetics under UV Irradiation

Photolytic degradation, or photolysis, involves the breakdown of a chemical compound by photons, particularly from ultraviolet (UV) radiation in sunlight. For chlorinated aromatic compounds, this process can occur through direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, mediated by other light-absorbing substances in the environment. This can lead to the cleavage of carbon-chlorine bonds. However, specific experimental data on the mechanisms and kinetic rates of photolytic degradation for this compound are not well-documented in existing research. The need for laboratory studies using accelerated aging tests under UV irradiation has been highlighted to properly model these photolytic pathways and assess the environmental persistence of this compound.

##### 4.2.2. Hydrolysis and Chemical Stability in Aqueous Environments

Hydrolysis is a chemical reaction in which a water molecule cleaves a bond in another molecule. The susceptibility of chlorinated toluenes to hydrolysis is highly dependent on the location of the chlorine atoms. Isomers with chlorine on the methyl group, such as α,α,α-trichlorotoluene (benzotrichloride), hydrolyze rapidly in the presence of water to form benzoic acid and hydrochloric acid. oecd.orgresearchgate.net In contrast, this compound has its chlorine atoms substituted on the aromatic ring. These carbon-chlorine bonds on the benzene ring are significantly more stable and resistant to hydrolysis under typical environmental conditions of pH and temperature. Therefore, hydrolysis is not considered a significant abiotic degradation pathway for this compound in aquatic environments.

#### 4.3. Biotic Degradation and Biodegradation Mechanisms

The primary route for the environmental breakdown of many chlorinated aromatic compounds is through the metabolic activity of microorganisms. Aerobic biodegradation, in particular, has been extensively studied for related isomers.

##### 4.3.1. Aerobic Biotransformation by Microbial Systems: Dioxygenase-Mediated Pathways

Aerobic degradation of chlorinated toluenes is often initiated by powerful oxidative enzymes produced by various soil and water bacteria. microbiologyresearch.org A well-studied example is the bacterium Ralstonia sp. strain PS12, which can degrade a range of chlorinated benzenes and toluenes. researchgate.netnih.gov The key enzymatic step is catalyzed by a class of enzymes known as aromatic ring-hydroxylating dioxygenases, such as tetrachlorobenzene dioxygenase (TecA). microbiologyresearch.orgnih.gov These enzymes initiate the breakdown process by incorporating two oxygen atoms into the aromatic ring, forming an unstable intermediate called a cis-dihydrodiol. microbiologyresearch.org This product is then rearomatized by a dehydrogenase enzyme to form a substituted catechol, which can be funneled into central metabolic pathways for complete mineralization. nih.govasm.org

##### 4.3.1.1. Regioselectivity of Enzymatic Attack (e.g., Methyl Group Mono-oxygenation vs. Aromatic Ring Dioxygenation)

The success of microbial degradation of chlorinated toluenes is critically dependent on the initial site of enzymatic attack, a phenomenon known as regioselectivity. mdpi.comnih.govmdpi.com The tetrachlorobenzene dioxygenase (TecA) from Ralstonia sp. strain PS12 exhibits two competing modes of action: dioxygenation on the aromatic ring and mono-oxygenation of the methyl group. nih.gov The outcome is highly dependent on the specific isomer being metabolized.

Crucially, only aromatic ring dioxygenation leads to productive degradation and mineralization, allowing the organism to use the compound as a source of carbon and energy. researchgate.netnih.gov In contrast, mono-oxygenation of the methyl group produces the corresponding benzyl (B1604629) alcohol, which often represents a metabolic dead-end and can accumulate as a toxic product. researchgate.netnih.gov Research on various di- and trichlorotoluene isomers has shown a clear pattern: isomers with adjacent unsubstituted carbon atoms on the aromatic ring, such as 2,4-, 2,5-, and 3,4-dichlorotoluene, are preferentially attacked by dioxygenase on the ring. nih.govasm.org Conversely, isomers where such sites are blocked or sterically hindered, like 2,3-, 2,6-, 3,5-dichloro-, and 2,4,5-trichlorotoluene, are primarily subject to methyl group mono-oxygenation. nih.govresearchgate.net

For this compound, the aromatic ring has two pairs of adjacent carbon atoms that are not substituted with chlorine (C1-C2 and C5-C6), suggesting that ring dioxygenation is structurally possible. However, no specific experimental studies on the regioselectivity of enzymatic attack on this compound have been reported. The steric hindrance from the three adjacent chlorine atoms could potentially influence the enzyme's ability to access the ring, but its exact metabolic fate in systems like Ralstonia sp. PS12 remains to be determined.

The table below summarizes the known enzymatic attack patterns for various chlorinated toluenes by Ralstonia sp. strain PS12 with the TecA/TecB enzyme system.

| Substrate (Chlorinated Toluene) | Aromatic Ring Dioxygenation Product (Catechol) | Methyl Group Mono-oxygenation Product (Benzyl Alcohol) | Primary Pathway | Reference |

|---|---|---|---|---|

| 2,4-Dichlorotoluene | ~94% | ~6% | Productive (Dioxygenation) | researchgate.net |

| 2,5-Dichlorotoluene | ~81% | ~19% | Productive (Dioxygenation) | asm.orgresearchgate.net |

| 3,4-Dichlorotoluene | 100% | 0% | Productive (Dioxygenation) | nih.govasm.org |

| 2,6-Dichlorotoluene | ~11% | ~89% | Dead-End (Mono-oxygenation) | researchgate.net |

| 2,4,5-Trichlorotoluene | 0% | 100% | Dead-End (Mono-oxygenation) | nih.govresearchgate.net |

Environmental Dynamics and Ecotoxicological Implications of 3,4,5 Trichlorotoluene

Biotic Degradation and Biodegradation Mechanisms

Aerobic Biotransformation by Microbial Systems: Dioxygenase-Mediated Pathways

Identification and Characterization of Microbial Metabolites

The microbial transformation of chlorinated toluenes can proceed through different enzymatic reactions, leading to various metabolites. While specific studies on the microbial metabolites of 3,4,5-trichlorotoluene are limited, research on related isomers provides insight into likely transformation products.

Under aerobic conditions, the tetrachlorobenzene dioxygenase (TecA) from Ralstonia sp. PS12 has been shown to act on chlorinated toluenes. nih.gov For some isomers, such as 2,4,5-trichlorotoluene (B165455), the primary reaction is not dioxygenation of the aromatic ring but rather mono-oxygenation of the methyl group. nih.gov This reaction forms metabolites like 2,4,5-trichlorobenzylalcohol, which can lead to dead-end pathways in biodegradation. nih.govresearchgate.net Rational engineering of the TecA enzyme has shown that mutations can alter the regioselectivity of the oxidation, leading to the formation of new dioxygenation products from 2,4,5-trichlorotoluene, including 3,4,6-trichloro-1-methyl-1,2-dihydroxy-1,2-dihydrocyclohexan-3,5-diene and various dichloromethylcatechols. nih.gov These findings suggest that both mono- and dioxygenation products are potential metabolites of trichlorotoluene isomers.

Anaerobic Reductive Dechlorination in Environmental Matrices

In anaerobic environments such as sediments and contaminated soils, the primary degradation pathway for highly chlorinated compounds like trichlorotoluenes is reductive dechlorination. nih.govenviro.wiki This process involves the sequential removal of chlorine atoms from the aromatic ring, with the chlorinated compound acting as an electron acceptor. clu-in.org The process is mediated by specific microorganisms that gain energy from this reaction, gradually reducing the toxicity and persistence of the contaminant. psu.edu

Characterization of Microbial Consortia and Key Dechlorinating Species

The reductive dechlorination of chlorinated aromatic compounds is carried out by specialized anaerobic bacteria. A key group of bacteria known for this capability is the Dehalococcoides species, which are part of the Chloroflexi phylum. psu.edunih.gov These organisms are known to be highly specialized, often targeting chlorines that are flanked by other chlorine atoms. psu.edu

However, microbial consortia capable of dechlorinating chlorinated benzenes and toluenes are diverse. nih.gov Studies have identified stable, sediment-free cultures that can dechlorinate various trichlorobenzene isomers. researchgate.net Some of these cultures exhibit different dechlorination patterns than Dehalococcoides, preferentially removing singly flanked chlorines. researchgate.net The presence of microorganisms capable of removing chlorine atoms from ortho, meta, and para positions has been confirmed in soil systems, indicating that a diverse microbial community is involved in the complete degradation of these compounds. nih.govnih.gov

Metabolic Fate and Sequential Dechlorination Pathways to Less Chlorinated Toluenes

The anaerobic degradation of trichlorotoluenes proceeds through a stepwise removal of chlorine atoms, leading to the formation of less chlorinated, and often less toxic, intermediates. While the specific pathway for this compound is not detailed in the available literature, studies on other isomers demonstrate the general process. For instance, soil microorganisms have been shown to dechlorinate various trichlorotoluene (TCT) and dichlorotoluene (DCT) isomers to toluene (B28343), which can be further degraded. nih.govnih.gov

Key metabolic routes have been identified for other TCT isomers, illustrating the sequential nature of the dechlorination process. nih.govnih.gov These pathways show the transformation from trichlorotoluenes to dichlorotoluenes, then to chlorotoluenes, and ultimately to toluene.

| Starting Compound | Intermediate Products | Final Product | Reference |

|---|---|---|---|

| 2,3,6-Trichlorotoluene (B1206156) | 2,5-Dichlorotoluene → 2-Chlorotoluene | Toluene | nih.govnih.gov |

| 2,4,5-Trichlorotoluene | 2,5-Dichlorotoluene + 3,4-Dichlorotoluene (B105583) → 3-Chlorotoluene + 4-Chlorotoluene | Toluene | nih.govnih.gov |

Bioaccumulation and Bioconcentration Potential in Aquatic and Terrestrial Organisms

Bioaccumulation refers to the buildup of a chemical in an organism from all sources of exposure (water, food, sediment), while bioconcentration specifically refers to uptake from water. Chronic exposure tests on related compounds indicate that trichlorotoluenes may have a low bioaccumulation potential. However, the potential for a chemical to bioaccumulate is strongly linked to its hydrophobicity, often measured by the octanol-water partition coefficient (Kow).

A study on the bioconcentration of several halogenated aromatics in rainbow trout found that 2,4,5-trichlorotoluene reached a steady equilibrium concentration in the fish during the 90-day study period, unlike more hydrophobic compounds which did not. oup.com This suggests a moderate potential for bioconcentration.

Quantitative Structure-Activity Relationships (QSARs) for Bioaccumulation Prediction

Quantitative Structure-Activity Relationships (QSARs) are mathematical models used to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. For bioaccumulation, the logarithm of the octanol-water partition coefficient (log Kow) is a key descriptor. umweltbundesamt.deregulations.gov

| Parameter | Significance | Screening Criteria | Reference |

|---|---|---|---|

| log Kow | Indicates the hydrophobicity and bioaccumulation potential of a neutral organic chemical. | log Kow > 4.0 suggests potential for significant bioaccumulation in food webs. | umweltbundesamt.desfu.ca |

| Metabolic Transformation | The ability of an organism to metabolize and eliminate a chemical can significantly reduce its bioaccumulation. | Chemicals that are not readily metabolized are of higher concern. | sfu.ca |

| BAF vs. BCF | BAF includes uptake from all sources (food, water) and is often a better predictor for hydrophobic compounds than BCF (water only). | BAF-based QSARs are preferred for chemicals with log Kow > 4.0. | sfu.ca |

Ecological Impact Assessment in Aquatic Organisms

This compound is considered to have moderate toxicity to aquatic organisms. The acute toxicity for fish, measured as the 96-hour lethal concentration for 50% of the population (LC50), has been recorded at approximately 20 mg/L. Studies on sediments contaminated with a mixture of chemicals, including chlorinated benzenes and toluenes, have demonstrated toxicity to both invertebrates (such as Chironomus and Hexagenia) and fish (Pimephales promelas). friendsofstclair.ca The toxicity of chlorinated aromatic compounds is often related to their unspecific, narcotic mode of action, which can be correlated with their hydrophobicity. scispace.com

Acute and Chronic Ecotoxicity Studies in Fish and Other Aquatic Species

Information on the ecotoxicological effects of other isomers of trichlorotoluene is more accessible, but this data cannot be directly extrapolated to this compound due to differences in chemical structure that can significantly influence biological activity.

Data on Related Compounds:

α,α,α-Trichlorotoluene: Studies on this isomer show a 96-hour LC50 (lethal concentration for 50% of the test subjects) for fish at approximately 20 mg/L under acidic conditions (pH 3.5). However, this toxicity is primarily attributed to its rapid hydrolysis in water to form benzoic acid and hydrochloric acid, which in turn lowers the pH. Therefore, the observed effects are due to the degradation products and the resulting acidity rather than the parent compound itself.

2,4,5-Trichlorotoluene: The acute toxicity of this isomer has been evaluated in aquatic invertebrates. For Daphnia magna, a 48-hour IC50 (immobilization concentration for 50% of the test subjects) has been reported. Quantitative Structure-Activity Relationship (QSAR) models, which predict toxicity based on chemical structure, have also been developed for this isomer, with a predicted Log 1/LC50 for the guppy (Poecilia reticulata). biochempress.com

Chlorinated Toluenes (General): As a chemical group, chlorinated toluenes are generally considered to be toxic to very toxic to aquatic organisms and may cause long-term adverse effects in aquatic environments. rewe-group.com

Quantitative Structure-Activity Relationship (QSAR) Predictions:

In the absence of experimental data, computational models are sometimes used to predict the toxicity of chemicals. A QSAR study for fish toxicity predicted a value of -0.426 for this compound. unlp.edu.ar It is crucial to note that this is a predicted value from a model and not a result of direct experimental measurement. Such predictions are useful for initial assessments but are not a substitute for empirical ecotoxicity studies.

Due to the absence of detailed research findings and specific experimental data for this compound, data tables for its acute and chronic ecotoxicity in fish and other aquatic species cannot be constructed at this time.

Toxicological Assessment and Biological Interactions of 3,4,5 Trichlorotoluene

Cellular and Molecular Mechanisms of Toxicity

The toxicity of 3,4,5-trichlorotoluene, a chlorinated aromatic hydrocarbon, stems from its interactions at the cellular and molecular level. Its chemical structure, featuring three chlorine atoms on the toluene (B28343) ring, plays a significant role in its biological activity and reactivity.

Interaction with Molecular Targets and Biochemical Pathways

The mechanism of action for this compound involves its engagement with various molecular targets and biochemical pathways within a biological system. While specific targets for the 3,4,5-isomer are not extensively detailed in the available literature, the broader class of chlorinated toluenes is known to interact with cellular components, potentially leading to a range of toxic effects. afirm-group.comrewe-group.com For instance, the tetrachlorobenzene dioxygenase (TecA) from Ralstonia sp. PS12 can catalyze the mono-oxygenation of the methyl group of 2,4,5-trichlorotoluene (B165455), indicating an interaction with enzymatic pathways. nih.gov This process can lead to the formation of intermediates that may not be further metabolized, creating dead-end pathways. nih.govresearchgate.net The specific positioning of chlorine atoms on the toluene ring influences the compound's reactivity and its interactions with enzymes.

Formation of Reactive Intermediates within Biological Systems

The metabolism of chlorinated toluenes can lead to the formation of reactive intermediates. The enzyme tetrachlorobenzene dioxygenase (TecA) has been shown to catalyze reactions with various trichlorotoluene isomers. nih.govresearchgate.net In the case of 2,4,5-trichlorotoluene, TecA primarily catalyzes the mono-oxygenation of the methyl group, leading to the formation of 2,4,5-trichlorobenzylalcohol. researchgate.net However, substitutions in the enzyme can alter this activity, leading to the formation of different products, such as 3,4,6-trichloro-1-methyl-1,2-dihydroxy-1,2-dihydrocyclohexan-3,5-diene, 4,6-dichloro-3-methylcatechol, 3,6-dichloro-4-methylcatechol, and 3,4-dichloro-6-methylcatechol. nih.govresearchgate.net These reactive intermediates can then interact with cellular macromolecules, contributing to toxicity. Another isomer, α,α,α-trichlorotoluene, undergoes hydrolysis to benzoic acid and hydrochloric acid, with benzoic acid being further metabolized to hippuric acid before excretion. wikipedia.org This metabolic process highlights the potential for the formation of various intermediate compounds within the body.

Impact on Cellular Function and Enzyme Activity

The interaction of trichlorotoluenes with cellular components can disrupt normal cellular functions and enzyme activities. smolecule.com Studies on 2,3,6-trichlorotoluene (B1206156) have indicated that it can affect enzyme activity and disrupt metabolic processes, potentially leading to oxidative stress and inflammation. smolecule.com The tetrachlorobenzene dioxygenase (TecA) is a key enzyme in the biodegradation of chlorinated toluenes, and its activity is influenced by the specific isomer. nih.gov For example, while TecA mainly performs dioxygenation on some dichlorotoluenes, it primarily catalyzes mono-oxygenation of the methyl groups of isomers like 2,4,5-trichlorotoluene, which can lead to metabolic dead ends. nih.govresearchgate.net This demonstrates a direct impact on enzymatic pathways. The broader class of chlorinated benzenes and toluenes can affect the liver, thyroid, and central nervous system. rewe-group.com

Genotoxicity Studies and Mutagenic Potential

The genotoxic potential of chlorinated toluenes is a significant area of toxicological concern.

In Vitro and In Vivo Assays for DNA Damage and Chromosomal Aberrations

Studies on some trichlorotoluene isomers have indicated potential genotoxic effects. One isomer has been shown to induce the formation of micronuclei in the bone marrow cells of treated mice, suggesting a risk of chromosomal damage. It has also been suggested that this compound may cause chromosomal aberrations in mammalian cell systems. The in vitro chromosome aberration test is a standard method to identify agents that cause structural chromosome damage (clastogenesis). eurofins.de This assay can be performed on cell lines like Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes. eurofins.deagc-chemicals.com The comet assay is another method used to assess DNA damage at the single-cell level. dergipark.org.trpjoes.com While specific data for this compound in these assays is limited, the findings for related compounds raise concerns about its potential genotoxicity. For instance, α,α,α-trichlorotoluene was evaluated in a host-mediated "rec-assay," an indirect measure of DNA damage. oecd.org

Table 1: Summary of Genotoxicity Data for Related Trichlorotoluene Isomers

| Isomer | Test System | Endpoint | Result | Reference |

| Not Specified | Mouse Bone Marrow Cells (in vivo) | Micronuclei Formation | Positive | |

| Not Specified | Mammalian Cell Systems | Chromosomal Aberrations | Suggested Positive | |

| α,α,α-Trichlorotoluene | Host-mediated "rec-assay" | DNA Damage | Evaluated | oecd.org |

This table is based on available data for isomers of trichlorotoluene and is intended to provide context. Specific data for this compound is limited.

Reproductive and Developmental Toxicity Considerations (based on related compounds)

Metabolic Pathways in Biological Systems

The metabolic fate of this compound in biological systems has not been extensively studied directly. However, based on the metabolism of other chlorinated toluenes and structurally similar compounds, a primary metabolic pathway is anticipated to be the oxidation of the methyl group. epa.gov This process is a common detoxification route for toluene and its derivatives. epa.gov

Enzymes play a crucial role in the metabolism of these compounds. For instance, the tetrachlorobenzene dioxygenase (TecA) from Ralstonia sp. PS12 has been shown to catalyze the mono-oxygenation of the methyl group of various chlorinated toluenes, such as 2,4,5-trichlorotoluene. nih.govresearchgate.net This reaction introduces an oxygen atom to the methyl group, initiating the metabolic cascade. nih.govresearchgate.net

The initial step in the metabolic pathway of this compound is the oxidation of its methyl group, which is expected to form 3,4,5-trichlorobenzyl alcohol. This is analogous to the metabolism of 2,4,5-trichlorotoluene, which is converted to 2,4,5-trichlorobenzyl alcohol. researchgate.net This primary alcohol can undergo further oxidation to yield the corresponding aldehyde and then the carboxylic acid, 3,4,5-trichlorobenzoic acid.

Following oxidation, the resulting metabolites, such as the benzyl (B1604629) alcohol or benzoic acid derivatives, undergo phase II conjugation reactions. These reactions increase the water solubility of the metabolites, facilitating their excretion from the body. Based on the metabolism of similar compounds like 2-chlorotoluene, the primary conjugation mechanisms are expected to involve glucuronic acid and amino acids. epa.govhealthcouncil.nl The conjugated metabolites are then primarily eliminated from the body through urine. healthcouncil.nl

Analytical Methodologies for 3,4,5 Trichlorotoluene Detection and Quantification

Chromatographic Techniques for Trace Analysis

Chromatographic techniques are the cornerstone for the analysis of 3,4,5-trichlorotoluene, providing the necessary separation and sensitivity for trace-level detection.

Gas chromatography-mass spectrometry (GC-MS) is a widely employed and highly effective technique for the identification and quantification of this compound in various samples. benettongroup.com This method combines the superior separation capabilities of gas chromatography with the precise detection and identification power of mass spectrometry. In GC-MS analysis, the sample is first vaporized and separated into its individual components within the gas chromatograph. These separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum for each compound that acts as a chemical fingerprint.

The use of GC-MS is well-established for analyzing chlorotoluenes, including this compound, in environmental matrices like wastewater. benettongroup.com Standard methods, such as those based on US EPA 8270D, are often referenced for this purpose. benettongroup.com For instance, wastewater testing reports have documented the use of GC-MS for the analysis of a range of chlorotoluenes, with typical reporting limits for this compound being as low as 0.2 µg/L. benettongroup.com

A significant challenge in the analysis of trichlorotoluenes is the differentiation of its various isomers, which can have similar chemical properties but may differ in toxicity and environmental fate. Optimizing GC-MS parameters is critical to achieve clear separation and unambiguous identification of each isomer.

Retention Time Optimization: The retention time, the time it takes for a compound to travel through the chromatographic column, is a key parameter for isomer separation. The choice of the GC column is paramount. A DB-5MS capillary column is often recommended for the analysis of chlorinated toluenes. The temperature program of the GC oven is another critical factor that is optimized to maximize the separation between isomers. A carefully controlled temperature gradient can enhance the resolution of closely eluting peaks. For example, a specific method for analyzing related compounds involved an initial oven temperature of 140°C. google.com

Fragmentation Pattern Analysis: The mass spectrometer detector plays a crucial role in differentiating isomers. In electron ionization (EI) mode, molecules are bombarded with electrons, causing them to fragment in a reproducible manner. These fragmentation patterns are unique to specific isomers and can be used for their identification, even if they are not completely separated chromatographically. While standard 70 eV ionization is common, lower ionization energies can sometimes provide more informative spectra for distinguishing between closely related structures. researchgate.net Multivariate analysis techniques like Principal Component Analysis (PCA) and Linear Discriminant Analysis (LDA) can be applied to the mass spectral data to further enhance the differentiation of isomers based on their fragmentation patterns. researchgate.net

Table 1: GC-MS Parameters for Chlorinated Hydrocarbon Analysis

| Parameter | Recommended Condition |

|---|---|

| Column | DB-5MS capillary column |

| Injection Mode | Splitless |

| Ionization Mode | Electron Ionization (EI) |

| Detection Limits | 0.01 µg/L in environmental samples |

While GC-MS is a dominant technique, liquid chromatography-tandem mass spectrometry (LC-MS/MS) also serves as a powerful tool for the analysis of various organic pollutants and can be applied to chlorotoluenes. benettongroup.com LC-MS/MS is particularly useful for compounds that are thermally labile or not easily volatilized. In LC-MS/MS, separation is achieved through liquid chromatography, followed by detection with two mass spectrometers in series. This tandem setup provides very high selectivity and sensitivity.

The use of LC-MS/MS has been documented for the analysis of a broad range of chemical substances in wastewater, often in conjunction with GC-MS to provide comprehensive analytical data. benettongroup.comut.lt The choice between GC-MS and LC-MS/MS often depends on the specific analytes of interest and the complexity of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Sample Preparation and Extraction Techniques for Complex Environmental and Biological Matrices

The accurate analysis of this compound is highly dependent on the effectiveness of the sample preparation and extraction techniques employed, especially when dealing with complex environmental and biological samples. These matrices often contain a multitude of interfering compounds that can obscure the analyte signal and lead to inaccurate results.

Solid-phase extraction (SPE) is a widely used and effective technique for the pre-concentration and cleanup of this compound from aqueous samples. SPE involves passing the liquid sample through a cartridge containing a solid adsorbent material. The analyte of interest is retained on the adsorbent, while unwanted matrix components are washed away. The analyte is then eluted with a small volume of a suitable solvent.

For chlorinated toluenes, cartridges containing materials like Florisil® or C18 are effective for removing polar interferents. The choice of the sorbent material is critical and depends on the polarity of the analyte and the nature of the matrix. For more complex matrices, such as textiles, additional cleanup steps like sulfuric acid treatment or gel permeation chromatography (GPC) may be necessary to isolate the chlorinated compounds effectively. The development of novel sorbent materials for SPE continues to be an active area of research, aiming to improve extraction efficiency and selectivity for various pollutants.

Table 2: Sample Preparation Techniques for this compound Analysis

| Technique | Application | Key Considerations |

|---|---|---|

| Solid-Phase Extraction (SPE) | Pre-concentration and cleanup of aqueous samples. | Choice of sorbent (e.g., Florisil®, C18) is crucial for effective removal of interferents. |

| Isotope-Labeled Internal Standards | Method validation and quantification. | Compensates for matrix effects and variations in extraction recovery. scispace.comwaters.com |

Matrix effects are a significant challenge in trace analysis, particularly with highly sensitive techniques like GC-MS and LC-MS/MS. researchgate.net These effects, caused by co-eluting compounds from the sample matrix, can either suppress or enhance the analyte signal, leading to underestimation or overestimation of the true concentration. researchgate.netmdpi.com Matrix effects can impact the accuracy, precision, and limits of detection of an analytical method. mdpi.com

To mitigate the impact of matrix effects and ensure the reliability of analytical data, the use of isotope-labeled internal standards is a widely accepted and highly recommended practice. scispace.com An internal standard is a compound that is chemically similar to the analyte but has a different mass, typically due to the incorporation of stable isotopes such as deuterium (B1214612) (²H) or carbon-13 (¹³C). researchgate.netlgcstandards.com

The isotope-labeled internal standard is added to the sample at a known concentration before the extraction process. researchgate.net Because the internal standard has nearly identical physicochemical properties to the analyte, it experiences the same losses during sample preparation and the same degree of signal suppression or enhancement in the mass spectrometer. waters.com By measuring the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved, as this ratio remains constant even if the absolute signal intensities fluctuate due to matrix effects. waters.com For instance, the use of isotope-labeled internal standards is considered crucial for rigorous method validation when analyzing for this compound in environmental samples to account for co-eluting chlorobenzenes.

Solid-Phase Extraction (SPE) Methodologies

Advanced Detection Limits and Rigorous Method Validation in Environmental and Biological Samples

The accurate detection and quantification of this compound in complex environmental and biological matrices necessitate the use of highly sensitive analytical methods and stringent validation procedures. The primary technique for the analysis of chlorinated toluenes, including the 3,4,5-isomer, is gas chromatography coupled with mass spectrometry (GC-MS). This methodology provides the required selectivity and sensitivity to identify and quantify the compound at trace levels. For environmental samples, preparation techniques such as solid-phase extraction (SPE) are often employed to concentrate the analyte and minimize matrix effects, achieving detection limits as low as 0.01 µg/L.

Industrial and environmental monitoring protocols, such as those for textiles and wastewater, have established standardized methods and reporting limits for a range of chlorinated hydrocarbons. These methods, often based on U.S. Environmental Protection Agency (EPA) protocols like EPA 8270, ensure that data is reliable and comparable across different laboratories. benettongroup.comjack-wolfskin.lu

Detailed Research Findings

While specific peer-reviewed research focusing exclusively on the method validation for this compound is limited, data from industrial testing reports for environmental samples provides insight into the practical quantification limits achieved by accredited laboratories. These reports consistently indicate a reporting limit of 0.2 µg/L for wastewater and 0.2 mg/kg for textiles and sludge. benettongroup.comjack-wolfskin.lubenettongroup.com A Chinese patent for the detection of chlorotoluenes in textiles outlines a GC-MS method with a general limit of detection of 0.02 mg/L, suggesting that lower levels may be achievable under optimized conditions. google.com

The validation of these analytical methods is crucial to ensure the accuracy and reliability of the data. gmpua.comresearchgate.net Method validation encompasses several key parameters, as outlined by international guidelines. gmpua.commdpi.com

Specificity/Selectivity: The method must be able to unequivocally identify and quantify this compound in the presence of other components, such as isomers (e.g., 2,4,5-trichlorotoluene) or other chlorinated compounds that may be present in the sample. europa.eu GC-MS provides high selectivity through the combination of chromatographic retention time and mass spectral fragmentation patterns.

Linearity: A linear relationship between the concentration of the analyte and the instrumental response must be established across a specified range. researchgate.net For instance, a linearity study might cover a concentration range of 0.02 to 1.0 mg/L, with a correlation coefficient (r²) of ≥0.999 being a typical acceptance criterion. google.com

Accuracy: This is determined by recovery studies, where a known amount of the analyte is added to a blank matrix and analyzed. The percentage of the analyte recovered indicates the accuracy of the method. gmpua.com A Chinese patent for related compounds reported standard addition recovery rates between 89% and 108%. google.com For many applications, mean recovery values between 98% and 102% are considered acceptable. orientjchem.org

Precision: This refers to the closeness of agreement between repeated measurements of the same sample. It is typically expressed as the relative standard deviation (RSD). researchgate.net Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). RSD values of less than 10% are often required for trace analysis. google.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. mdpi.com The LOQ is often the value used as the reporting limit in analytical reports. jack-wolfskin.lubenettongroup.com

The following tables summarize the detection and quantification limits for this compound based on data from environmental testing reports.

Table 1: Detection and Quantification Limits in Water Samples

| Parameter | Matrix | Value | Analytical Method | Source(s) |

|---|---|---|---|---|

| Reporting Limit (LOQ) | Wastewater | 0.2 µg/L | GC-MS | jack-wolfskin.lubenettongroup.com |

| Reporting Limit (LOQ) | Wastewater | 0.1 µg/L | GC-MS | |

| Detection Limit (LOD) | Water | 0.01 µg/L | SPE-GC-MS |

Table 2: Detection and Quantification Limits in Solid Samples

| Parameter | Matrix | Value | Analytical Method | Source(s) |

|---|---|---|---|---|

| Reporting Limit (LOQ) | Textiles/Sludge | 0.2 mg/kg | GC-MS | benettongroup.com |

Advanced Computational and Theoretical Studies of 3,4,5 Trichlorotoluene

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental in predicting the molecular and electronic properties of compounds like 3,4,5-trichlorotoluene. These computational methods, rooted in quantum mechanics, provide insights into a molecule's stability, reactivity, and spectroscopic behavior without the need for empirical measurements. scholarsresearchlibrary.com Techniques such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to solve the Schrödinger equation for complex molecules. abu.edu.ngnih.gov

For chlorinated aromatic compounds, DFT methods, particularly with hybrid functionals like B3LYP and basis sets such as 6-311++G(d,p), are frequently used to optimize molecular geometry and calculate various electronic descriptors. nih.govresearchgate.net These descriptors are crucial for understanding the molecule's behavior. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are vital. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.nettandfonline.com

Another significant parameter derived from these calculations is the Molecular Electrostatic Potential (MEP). The MEP map illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.govorientjchem.org This information is invaluable for predicting how this compound will interact with other molecules, including biological macromolecules and chemical reactants. researchgate.net While specific DFT calculations for this compound are not widely published, studies on isomers like α,α,α-trichlorotoluene demonstrate the calculation of dipole moment, polarizability, and hyperpolarizability, which are essential for understanding its interactions and potential applications in materials science. nih.gov

Table 1: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Significance | Typical Calculation Method |

|---|---|---|

| HOMO Energy | Indicates electron-donating capability; related to ionization potential. | DFT (e.g., B3LYP/6-311G) |

| LUMO Energy | Indicates electron-accepting capability; related to electron affinity. | DFT (e.g., B3LYP/6-311G) |

| HOMO-LUMO Gap | Correlates with chemical reactivity, kinetic stability, and polarizability. | Calculated from HOMO and LUMO energies. |

| Dipole Moment (µ) | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. | DFT, Hartree-Fock |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution, predicting sites for electrophilic and nucleophilic attack. | Calculated from the electron density. |

| Natural Atomic Charges | Quantifies the charge localized on each atom, useful for analyzing charge transfer in reactions. | Natural Bond Orbital (NBO) Analysis. nih.gov |

Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Behavior

Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the physicochemical properties of chemicals based on their molecular structure. nih.gov These models establish a mathematical correlation between calculated molecular descriptors and experimentally determined properties. For environmental contaminants like chlorinated toluenes, QSPR is valuable for estimating properties such as boiling point, water solubility, and the octanol-water partition coefficient (log Kow), which govern their environmental fate and transport. doi.orgchemeo.com

The development of a QSPR model involves calculating a wide range of descriptors (topological, geometrical, electronic) for a series of related compounds. doi.org For chlorinated aromatic compounds, descriptors like molecular weight, surface area, and electronic properties derived from quantum chemistry are often used. asianpubs.org These descriptors are then used in statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a predictive model. doi.orgasianpubs.org

While comprehensive QSPR models specifically for this compound are not prominent in the literature, data for it and its isomers exist and can be used in the development of such models. For example, the log Kow, a crucial parameter for assessing bioaccumulation potential, has been reported for isomers like 2,4,5-trichlorotoluene (B165455). qsardb.org A study on chlorinated organic compounds developed a Quantitative Structure-Electrochemistry Relationship (QSER), a subset of QSPR, to predict half-wave reduction potentials, including values for 2,4,5- and 2,4,6-trichlorotoluene. asianpubs.org These models demonstrate that properties can be accurately predicted from structural descriptors, providing a cost-effective alternative to experimental measurements.

Table 2: Physicochemical Properties of Trichlorotoluene Isomers

| Compound | CAS Number | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) | Log Kow |

|---|---|---|---|---|---|

| This compound | 21472-86-6 | 195.47 | 248.3 | 44.85 | 4.2 (Computed) nih.gov |

| 2,4,5-Trichlorotoluene | 6639-30-1 | 195.47 | 240.5 | 79.95 | 3.87 qsardb.org, 4.2 (Computed) nih.gov |

| 2,3,6-Trichlorotoluene (B1206156) | 2077-46-5 | 195.47 | 241.8 | 42.95 | N/A |

| 2,4,6-Trichlorotoluene | 23749-65-7 | 195.47 | 235.4 | 32.0 | N/A |

Data sourced from PubChem and Wikipedia. nih.govnih.govwikipedia.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological and Ecotoxicological Activity

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that link the structural or physicochemical properties of chemicals to their biological or toxicological effects. numberanalytics.com For environmental pollutants, QSAR is essential for predicting toxicity and assessing risk, thereby reducing reliance on animal testing. acs.org These models are particularly relevant for large classes of compounds like chlorinated aromatics, which are known for their persistence and toxicity. scholarsresearchlibrary.comabu.edu.ng

The fundamental principle of QSAR is that the activity of a chemical is a function of its molecular structure. numberanalytics.com Models are built using a "training set" of compounds with known activities (e.g., LC50 values) and calculated molecular descriptors. scholarsresearchlibrary.com For chlorinated aromatic compounds, QSAR models have been developed to predict toxicities against various organisms. fiu.eduresearchgate.net Descriptors often found to be significant include hydrophobicity (log Kow), electronic parameters (like HOMO/LUMO energies), and steric descriptors. abu.edu.ngresearchgate.net

A study predicting the acute toxicity of benzene (B151609) derivatives to the guppy (Poecilia reticulata) included 2,4,5-trichlorotoluene in its dataset. biochempress.com The model, based on Holographic QSAR (HQSAR), demonstrated a strong correlation between the predicted and experimental toxicity values, highlighting the utility of such models for ecotoxicological assessment. biochempress.com Another study on baseline toxicity in reporter gene assays also included 2,4,5-trichlorotoluene in its chemical set. ufz.de These examples show that the toxic effects of specific trichlorotoluene isomers can be successfully modeled, allowing for the prediction of toxicity for other, less-studied isomers like this compound.

Table 3: Example QSAR Data for Toxicity of 2,4,5-Trichlorotoluene to Guppy (Poecilia reticulata)

| Compound | Endpoint | Experimental Value (log 1/LC₅₀) | HQSAR Predicted Value (log 1/LC₅₀) | Residual |

|---|---|---|---|---|

| 2,4,5-Trichlorotoluene | Acute Toxicity | 0.94 | 0.82 | 0.12 |

Data sourced from Tong et al. biochempress.com

Enzyme-Substrate Interactions and Molecular Docking Simulations with Biodegradative Enzymes

Understanding the interactions between persistent organic pollutants and microbial enzymes is key to developing effective bioremediation strategies. Molecular docking is a powerful computational technique that predicts the preferred orientation of a substrate (ligand) when bound to the active site of a protein (receptor), such as a biodegradative enzyme. researchgate.netuptlax.edu.mx This method calculates the binding affinity, typically as a free energy of binding, which indicates the stability of the enzyme-substrate complex. uptlax.edu.mxufsm.br

By modeling the substrate pocket of the TecA enzyme, researchers were able to identify key amino acid residues that control its regioselectivity. microbiologyresearch.orgresearchgate.net Site-directed mutagenesis of these residues altered the degradation pathway of 2,4,5-trichlorotoluene, demonstrating how computational modeling can guide protein engineering efforts to enhance bioremediation. microbiologyresearch.orgresearchgate.net Molecular docking simulations could similarly be applied to this compound with enzymes like laccases or dioxygenases to predict its binding mode, binding energy, and key interacting residues. researchgate.netfrontiersin.org Such simulations would help identify or engineer enzymes capable of efficiently degrading this persistent compound.

Future Research Directions and Emerging Areas for 3,4,5 Trichlorotoluene Studies

Development of Novel and Sustainable Synthesis Routes with Enhanced Selectivity

The traditional synthesis of trichlorotoluenes often involves the chlorination of toluene (B28343) using Lewis acid catalysts, a process that can lead to a mixture of isomers. wikipedia.org This lack of selectivity necessitates energy-intensive separation processes, such as fractional distillation, to isolate the desired isomer. researchgate.netgoogle.com Future research is geared towards developing more sustainable and selective synthetic methodologies.

One promising avenue is the exploration of novel catalytic systems that can direct the chlorination to specific positions on the toluene ring, thereby maximizing the yield of 3,4,5-trichlorotoluene while minimizing the formation of other isomers. This could involve the design of shape-selective zeolites or other structured catalysts that can control the access of reactants to the catalytic sites.

Furthermore, there is a growing interest in "green chemistry" approaches that utilize less hazardous reagents and solvents. mdpi.com For instance, exploring solventless reaction conditions or the use of more environmentally benign chlorinating agents could significantly reduce the environmental footprint of this compound production. mdpi.com The development of such methods would not only be more sustainable but could also prove to be more economically viable by reducing waste and energy consumption.

Table 1: Comparison of Synthesis Strategies for Chlorinated Toluenes

| Synthesis Strategy | Description | Advantages | Challenges |

| Traditional Electrophilic Chlorination | Involves reacting toluene with chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride. wikipedia.orgresearchgate.net | Well-established and can produce a range of chlorinated toluenes. | Often results in a mixture of isomers, requiring extensive purification. researchgate.net Generates significant waste. |

| Catalytic Vapor-Phase Chlorination | A high-efficiency method using vapor-phase reactions with catalysts like activated carbon. | Can offer high selectivity for certain isomers with minimal byproducts. | Requires high temperatures and specialized equipment. |

| Stepwise Chlorination | Involves the controlled, sequential addition of chlorine to isolate specific intermediates. | Allows for better control over the final product and can reduce the formation of undesired isomers. | Can be a multi-step and time-consuming process. |

| Novel Selective Catalysis | Utilizes advanced catalysts like shape-selective zeolites to direct chlorination to specific positions. | Potential for high selectivity towards a single isomer, reducing separation costs and waste. | Requires significant research and development to identify and optimize suitable catalysts. |

| Green Chemistry Approaches | Employs environmentally friendly reagents, solvents, and reaction conditions. mdpi.com | Reduces environmental impact and potential hazards. mdpi.com | May require the development of entirely new synthetic pathways and catalysts. |

Advanced Bioremediation Strategies for Contaminated Sites

The persistence of chlorinated compounds like this compound in the environment is a significant concern. Bioremediation, which uses microorganisms to break down pollutants, offers a promising and eco-friendly solution for cleaning up contaminated soil and water. numberanalytics.com

Future research in this area will likely focus on several key aspects. One is the identification and isolation of novel microbial strains with a high capacity for degrading this compound. macrothink.org Microorganisms such as Pseudomonas, Bacillus, and Sphingomonas have already shown potential in degrading various chlorinated pollutants. macrothink.org The search for even more robust and efficient strains will continue.

Another critical area is the development of genetically engineered microorganisms. frontiersin.org By modifying the metabolic pathways of bacteria, it may be possible to enhance their ability to break down this compound into less toxic or harmless substances. dntb.gov.ua This approach could significantly accelerate the remediation process.

Furthermore, the integration of bioremediation with other technologies, a concept known as "treatment trains," is gaining traction. numberanalytics.com This could involve combining bioremediation with physical or chemical pre-treatments to enhance the bioavailability of the contaminant to the microorganisms. The use of nanomaterials to improve microbial activity is also an emerging area of investigation. numberanalytics.com In-situ bioremediation, where the treatment is applied directly to the contaminated site, is often preferred for its cost-effectiveness and minimal disruption. numberanalytics.com

In-depth Exploration of Toxicological Endpoints and Identification of Molecular Biomarkers

A thorough understanding of the toxicology of this compound is essential for assessing its risk to human health and the environment. Future research will need to delve deeper into its specific toxicological endpoints, moving beyond general toxicity assessments. This includes investigating its potential to cause chronic effects and its impact on specific organ systems.

A key focus will be the identification of molecular biomarkers of exposure and effect. redalyc.org Biomarkers are measurable indicators of some biological state or condition. For instance, urinary metabolites of this compound could serve as biomarkers of exposure, providing a non-invasive way to assess an individual's contact with the chemical. nih.gov

Moreover, researchers will aim to identify biomarkers of early biological effects. These could include changes in gene expression, protein levels, or metabolic profiles that occur in response to this compound exposure, even at low levels. researchgate.net Identifying such biomarkers could provide early warnings of potential health risks before the onset of overt disease. ecetoc.org The use of human cell lines in vitro can offer valuable insights into the systemic exposure to a chemical. redalyc.org

Integration of Omics Technologies in Environmental and Health Assessments